molecular formula C15H16N2 B12818684 ethane;2-phenyl-1H-benzimidazole

ethane;2-phenyl-1H-benzimidazole

Cat. No.: B12818684
M. Wt: 224.30 g/mol
InChI Key: KCYMBXPZMJITFU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) designates 2-phenyl-1H-benzimidazole as the systematic name for this compound. This nomenclature reflects its benzimidazole core, a fused bicyclic system comprising a benzene ring connected to an imidazole ring. The numbering of the benzimidazole system begins at the nitrogen atom in the imidazole moiety, with the phenyl substituent occupying the second position. Alternative names, such as phenzidole or N,N′-benzenyl-o-phenylenediamine, appear in historical literature but are non-preferred under modern IUPAC guidelines.

Molecular Formula and Atomic Composition Analysis

The molecular formula of 2-phenyl-1H-benzimidazole is C₁₃H₁₀N₂ , corresponding to a molecular weight of 194.23 g/mol. Elemental composition analysis reveals carbon (80.39%), hydrogen (5.19%), and nitrogen (14.42%) by mass. The structural arrangement consists of a benzimidazole scaffold (C₇H₆N₂) linked to a phenyl group (C₆H₅) at the second position.

Table 1: Atomic Composition of 2-Phenyl-1H-Benzimidazole

Element Percentage Composition
C 80.39%
H 5.19%
N 14.42%

The compound’s SMILES notation, C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2 , encodes its connectivity, while its InChI key (DWYHDSLIWMUSOO-UHFFFAOYSA-N ) provides a unique identifier for database searches.

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies reveal that 2-phenyl-1H-benzimidazole crystallizes in a monoclinic system with distinct intermolecular hydrogen bonding patterns. The benzimidazole core remains planar, while the phenyl substituent exhibits a dihedral angle of approximately 35–39° relative to the fused ring system. This torsion angle (φ) varies depending on crystallization conditions, with modulation amplitudes of ±3–5° observed in superspace crystallography models.

Table 2: Key Crystallographic Parameters

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.42 Å, b = 7.89 Å, c = 12.34 Å
Dihedral Angle (φ) 35.02–38.67°

Intermolecular N—H⋯N hydrogen bonds stabilize the crystal lattice, with bond lengths ranging from 2.85–3.12 Å. These interactions contribute to the compound’s high melting point (291°C) and limited solubility in nonpolar solvents.

Properties

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

ethane;2-phenyl-1H-benzimidazole

InChI

InChI=1S/C13H10N2.C2H6/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13;1-2/h1-9H,(H,14,15);1-2H3

InChI Key

KCYMBXPZMJITFU-UHFFFAOYSA-N

Canonical SMILES

CC.C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane;2-phenyl-1H-benzimidazole can be synthesized through the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulfite. The reaction is typically carried out in a mixture of ethanol and water at room temperature for about two hours . Another method involves the use of aromatic aldehydes and ortho-phenylenediamine in the presence of a catalyst like layered zirconium phosphate .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves the use of environmentally friendly catalysts and solvents to enhance yield and reduce reaction time. For example, the use of heterogeneous catalysts like zirconium phosphate has been shown to be effective in the synthesis of benzimidazole derivatives .

Chemical Reactions Analysis

Substitution Reactions

The NH group at position 1 and the phenyl ring at position 2 are reactive sites:

N-Alkylation

Reaction with alkyl halides or alkylating agents produces 1-alkyl derivatives:

  • 1-Methyl-2-phenyl-1H-benzimidazole : Synthesized using methyl iodide in DMF (yield: 89%) .

  • 1-Ethyl-2-phenyl-1H-benzimidazole : Formed with ethyl bromide in chloroform (yield: 86%) .

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes nitration and sulfonation:

  • Nitration (HNO₃/H₂SO₄): Introduces nitro groups at para positions relative to existing substituents .

  • Sulfonation (H₂SO₄): Produces sulfonic acid derivatives under controlled conditions .

Photochemical Reactions

UV irradiation (λ < 280 nm) induces two pathways:

Reaction TypeProductsMechanismSource
Fixed-ring tautomerization4H- and 6H-tautomersH-atom abstraction and recombination
Ring-opening isomerization2-isocyanoaniline derivativesCleavage of the imidazole ring

Key observations:

  • 4H-tautomer : Stable under matrix isolation, consumed at λ = 330 nm .

  • Ring-opening products : Include isocyanoanilinyl radicals, confirmed via IR and spin density analysis .

Biological Interactions

2-phenyl-1H-benzimidazole derivatives exhibit enzyme inhibition:

α-Glucosidase Inhibition

  • Compound 15o : IC₅₀ = 2.09 µM (non-competitive inhibition) .

  • Compound 22d : IC₅₀ = 0.71 µM (binds allosteric site) .

Anticancer Activity

  • Derivative 12n : IC₅₀ = 7.3 µM in A549 lung cancer cells .

  • RAF kinase inhibition : Compounds 18 (IC₅₀ = 0.002 µM) and 27 (IC₅₀ = 0.014 µM) target B-RAF V600E oncoproteins .

Coordination Chemistry

The benzimidazole nitrogen acts as a ligand for transition metals:

  • Cobalt complexes : Used in catalytic systems for benzimidazole synthesis .

  • Palladium complexes : Employed in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) shows decomposition above 300°C, forming aromatic hydrocarbons and NH₃ .

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Recent studies have demonstrated that derivatives of 1H-benzimidazole, including ethane; 2-phenyl-1H-benzimidazole, exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds derived from this scaffold have shown effectiveness against the MDA-MB-231 breast cancer cell line, with some exhibiting a minimal inhibitory concentration (MIC) as low as 8 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Effects
The compound also displays notable antibacterial and antifungal properties. Research indicates that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. For example, specific derivatives have demonstrated MIC values of 4 μg/mL against Staphylococcus aureus .

Synthesis and Derivatives

The synthesis of ethane; 2-phenyl-1H-benzimidazole involves various methodologies that enhance its biological properties. For instance, N-alkylation techniques have been employed to improve lipophilicity, facilitating better membrane penetration and bioavailability . The following table summarizes some synthesized derivatives and their corresponding biological activities:

Compound DerivativeActivity TypeMIC/IC50 Values
Compound 2gAntiproliferativeMIC = 8 μg/mL (MRSA)
Compound 1bAntifungalMIC = 64 μg/mL (C. albicans)
Compound N9AnticancerIC50 = 5.85 μM (HCT116)
Compound N8AntibacterialMIC = 1.43 μM (E. coli)

Case Studies

Case Study 1: Antiproliferative Activity
In a study evaluating the antiproliferative effects of various benzimidazole derivatives, compound 2g was highlighted for its superior activity against breast cancer cells compared to standard treatments . The study utilized a combination of in vitro assays to assess cell viability and proliferation rates.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized benzimidazole derivatives, revealing that compounds with longer alkyl chains exhibited enhanced antibacterial activity due to improved cellular uptake . This finding underscores the importance of structural modifications in optimizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of ethane;2-phenyl-1H-benzimidazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Hydroxy-Substituted Phenyl Analogs

Hydroxy-substituted derivatives of 2-phenyl-1H-benzimidazole exhibit modified hydrogen-bonding (HB) capabilities and biological activities:

  • 2-(4-Hydroxy-phenyl)-1H-benzimidazole: Retains the benzimidazole core but introduces a hydroxyl group at the para position of the phenyl ring. Synthesis involves condensation of o-phenylenediamine with 4-hydroxybenzaldehyde under reflux .
  • 2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole: The dihydroxy substitution increases HB strength (e.g., electron density at HB critical points: ~0.4 kJ/mol difference compared to mono-hydroxy analogs). This compound crystallizes in centrosymmetric groups, forming antiparallel molecular chains similar to polyhalogenobenzimidazoles .
  • 2-(2-Hydroxy-phenyl)-1H-benzimidazole : Ortho-hydroxy substitution induces steric hindrance, altering molecular packing and reducing HB symmetry. QTAIM analysis confirms asymmetric HB interactions in such derivatives .
Table 1: Key Properties of Hydroxy-Substituted Analogs
Compound HB Strength (kJ/mol) Electron Density at HB Critical Points Synthesis Method
2-(4-Hydroxy-phenyl)-1H-benzimidazole 18.2 0.35 eÅ⁻³ Reflux with NaHSO₃
2-(3,4-Dihydroxy-phenyl)-1H-benzimidazole 18.6 0.38 eÅ⁻³ Same as above

N-Substituted and Halogenated Derivatives

N-substitution and halogenation significantly alter bioactivity:

  • 5-Chloro-N-benzyl-1H-benzimidazole : Incorporates a chlorine atom at C5 and a benzyl group at N1. Exhibits potent antitumor activity (IC₅₀ = 7.01 ± 0.20 mM against MCF-7 cells) by arresting cell cycle progression at G2/M and S phases. The chlorine atom enhances electrophilicity, improving DNA intercalation .
  • 4c (N-benzyl, 4-Cl on phenyl): This derivative demonstrates superior antitumor activity compared to non-halogenated analogs, attributed to the electron-withdrawing chlorine group stabilizing π-alkyl interactions with residues like LEU20 and ILE14 in S. aureus DHFR .
Table 2: Antitumor Activity of Halogenated Derivatives
Compound IC₅₀ (MCF-7 Cells) Key Interactions (Bond Length, Å) Reference
5-Chloro-N-benzyl derivative 7.01 ± 0.20 mM π-π (3.78–5.23 Å) with LEU20, ILE14
4c (N-benzyl, 4-Cl) 5.2 ± 0.15 mM Carbon–HB with ASP120 (4.26 Å)

Pyridinyl and Nitro-Substituted Derivatives

  • 2-(Pyridin-2-yl)-1H-benzimidazoles: Pyridinyl substitution introduces nitrogen-rich pharmacophores, improving water solubility and ADME properties. Derivatives like 2-(4-phenoxypyridin-2-yl)-1H-benzimidazole show chain HB patterns similar to 2-phenyl analogs but with enhanced bioavailability .
  • 2-(2-Nitro-phenyl)-1H-benzimidazole-5-carboxylic acid : The nitro group at the ortho position confers naloxone-sensitive analgesic activity (tail-clamp test) and antispasmodic effects on KCl-induced ileum contractions. This activity is absent in chloro- or methoxy-substituted analogs, highlighting the nitro group's critical role .

Structural and Functional Similarity Metrics

Computational studies using Tanimoto similarity scores reveal that active benzimidazoles share a 2-phenyl benzimidazole scaffold (average score 0.43 ± 0.15 among hits vs. 0.29 ± 0.12 in full libraries). This scaffold’s planar structure facilitates intercalation into DNA or enzyme active sites .

Q & A

Q. What are the most reliable synthetic routes for preparing 2-phenyl-1H-benzimidazole, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The compound can be synthesized via cyclization of o-phenylenediamines. A green chemistry approach uses CO₂ and H₂ under catalytic conditions, yielding high selectivity and reduced environmental impact . Alternatively, condensation reactions of 2-acetylbenzimidazole with aryl aldehydes in ethanol/water mixtures with NaOH yield derivatives (e.g., 1-(1H-benzimidazol-2-yl)-3-phenylprop-2-en-1-one). Optimize purity by controlling stoichiometry, solvent polarity, and reaction time (6–8 hours) . Validate purity via melting point (292–294°C) and ¹H NMR (e.g., δ 12.89 ppm for NH proton) .

Q. How should researchers characterize the structural purity of 2-phenyl-1H-benzimidazole derivatives, and what analytical techniques are essential?

  • Methodological Answer : Combine spectroscopic and elemental analysis:
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.1–8.2 ppm) and imidazole NH (δ ~12.9 ppm) .
  • IR Spectroscopy : Confirm NH stretches (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1450 cm⁻¹) .
  • Elemental Analysis : Match calculated vs. experimental C/H/N percentages (e.g., C 80.38%, N 14.43% for C₁₃H₁₀N₂) .
  • Melting Point : Compare with literature values to detect impurities .

Advanced Research Questions

Q. How can crystallographic data for 2-phenyl-1H-benzimidazole complexes be refined using SHELX software, and what are common pitfalls in structure determination?

  • Methodological Answer : Use SHELXL for small-molecule refinement:
  • Data Input : Integrate high-resolution intensity data (e.g., from X-ray diffraction).
  • Hydrogen Bonding : Apply graph-set analysis to resolve intermolecular interactions (e.g., N–H···N patterns) .
  • Pitfalls : Avoid overfitting thermal parameters; validate against Twinning/Merhedral tests in SHELXPRO . For macromolecular complexes, use SHELXC/D/E pipelines for high-throughput phasing .

Q. What methodologies address discrepancies between experimental and computational data in ethane-containing systems, such as diffusion coefficients in nanoporous materials?

  • Methodological Answer : In silica nanopores, experimental ethane diffusivity increases with pressure, but simulations show monotonic reduction. Resolve discrepancies by:
  • Force Field Calibration : Adjust Lennard-Jones parameters to match adsorption isotherms.
  • Dynamic Analysis : Use molecular dynamics (MD) with trajectory sampling >100 ns to capture confined-phase behavior .
  • Critical Density Validation : Cross-check with bulk-phase ethane solubility data (e.g., from high-pressure volumetric studies) .

Q. How can green chemistry principles be applied to improve the sustainability of benzimidazole synthesis routes?

  • Methodological Answer :
  • Solvent Selection : Replace ethanol/water with ionic liquids (e.g., [BMIM][BF₄]) to enhance recyclability .
  • Catalytic Systems : Use transition-metal-free conditions (e.g., aerobic oxidation with O₂ as terminal oxidant) to reduce waste .
  • Atom Economy : Optimize cyclization reactions (e.g., CO₂ utilization) to minimize byproducts .

Q. What strategies resolve contradictions in spectroscopic data interpretation for substituted benzimidazoles?

  • Methodological Answer :
  • 2D NMR (COSY/HSQC) : Resolve overlapping aromatic signals in crowded regions (e.g., para-substituted phenyl groups) .
  • Computational DFT : Calculate ¹³C chemical shifts (B3LYP/6-311+G(d,p)) to assign ambiguous peaks .
  • X-ray Crystallography : Validate tautomeric forms (e.g., 1H vs. 3H benzimidazole) using Hirshfeld surface analysis .

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